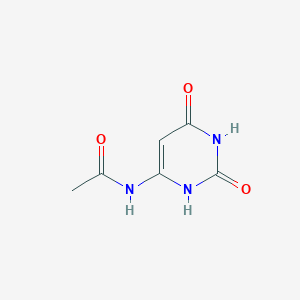

Uracil, 6-acetamido-

Description

Context within the Chemical Landscape of Uracil (B121893) Derivatives

Uracil and its derivatives are a cornerstone of nucleic acid chemistry and have long been a focus of medicinal chemistry research. researchtrends.netresearchgate.netsigmaaldrich.com The uracil scaffold is a privileged structure in drug discovery, with a wide range of reported biological activities, including anticancer, antiviral, and antimicrobial properties. researchtrends.netorientjchem.org Modifications to the uracil ring at various positions can lead to significant changes in a molecule's biological activity and physical properties. researchtrends.net

The introduction of an acetamido group at the 6-position of the uracil ring, creating Uracil, 6-acetamido- , is a key modification that has been explored in various research contexts. This modification is often achieved through the acetylation of 6-aminouracil (B15529) or its derivatives. The presence of the acetamido group can influence the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.

The study of uracil derivatives is extensive, with research focusing on various substitutions to enhance their therapeutic potential. For instance, the introduction of different functional groups at the C5 and C6 positions of the uracil ring is a common strategy to develop new bioactive agents. researchtrends.net Research into 6-substituted uracil derivatives has shown that these modifications can lead to compounds with a range of biological activities.

Contemporary Research Significance and Emerging Trajectories

The contemporary research significance of Uracil, 6-acetamido- lies in its role as both a synthetic intermediate and a molecule with intrinsic chemical and potential biological properties.

In Medicinal Chemistry:

While direct and extensive biological activity data for Uracil, 6-acetamido- itself is somewhat limited in publicly available research, its derivatives have shown promise in several therapeutic areas. The acetamido group can serve as a crucial building block for constructing more complex molecules with enhanced biological profiles. For example, derivatives of 6-aminouracil, the precursor to Uracil, 6-acetamido- , have been investigated for their potential as anticancer and antiviral agents. ontosight.aiscirp.org The chloroacetylation of 6-aminouracil, a closely related transformation, has been shown to improve anticancer activity against prostate cancer cell lines. scirp.org

Furthermore, research on related structures, such as 6-(p-acetamidobenzylamino)uracil, suggests that compounds incorporating the 6-acetamido-uracil moiety may be of interest for their potential biological activities, including anticancer properties. ontosight.ai The structural similarity of some uracil derivatives to nucleoside analogues, which are known to interfere with nucleic acid synthesis, underpins their investigation as potential therapeutic agents. ontosight.ai

In Supramolecular Chemistry and Crystal Engineering:

Uracil, 6-acetamido- has proven to be a fascinating molecule for studies in supramolecular chemistry and crystal engineering. The compound exhibits conformational flexibility, meaning it can adopt different shapes depending on its environment. researchgate.net Specifically, it can exist in both trans and cis conformations, a property that is influenced by its interaction with other molecules. researchgate.net

This conformational adaptability makes Uracil, 6-acetamido- a valuable component in the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The ability of Uracil, 6-acetamido- to form co-crystals with other molecules, such as the antifungal drug 5-fluorocytosine (B48100), is an active area of research. researchgate.netusp.br Studying these co-crystals provides insights into the fundamental principles of molecular recognition and hydrogen bonding, which are crucial for the rational design of new materials and pharmaceutical formulations. researchgate.net

Emerging Trajectories:

Future research on Uracil, 6-acetamido- is likely to follow several key trajectories. A significant focus will be the continued exploration of its derivatives as potential therapeutic agents. This will involve the synthesis of new analogues and their comprehensive biological evaluation against a range of diseases.

Another promising avenue is the further investigation of its properties in materials science. Its ability to form well-defined supramolecular structures through hydrogen bonding could be exploited in the design of new functional materials. The study of its co-crystals will continue to contribute to a deeper understanding of intermolecular interactions, which is fundamental to many areas of chemistry and biology.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₃ | N/A |

| IUPAC Name | N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide | N/A |

| Conformational Flexibility | Can adopt both cis and trans conformations | researchgate.net |

Synthesis

The primary method for the synthesis of Uracil, 6-acetamido- and its derivatives involves the acetylation of the corresponding 6-aminouracil precursor.

| Starting Material | Reagents | Product | Reference |

| 6-aminouracil derivative | Acetic anhydride (B1165640), Pyridine | 6-acetamidouracil derivative | niph.go.jp |

| 6-aminouracil | Chloroacetyl chloride | 6-chloroacetylaminouracil | scirp.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32970-34-6 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |

InChI |

InChI=1S/C6H7N3O3/c1-3(10)7-4-2-5(11)9-6(12)8-4/h2H,1H3,(H3,7,8,9,10,11,12) |

InChI Key |

VJRNRSHGUUZQRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation in Uracil, 6 Acetamido Research

Vibrational Spectroscopy Applications

No experimental FT-IR data for Uracil (B121893), 6-acetamido- was found in the searched literature. This technique would be instrumental in identifying the characteristic vibrational modes of its functional groups. For instance, one would expect to observe distinct absorption bands corresponding to the N-H stretching vibrations of the uracil ring and the amide group, the C=O stretching vibrations of the uracil ring and the acetamido group, and the C-N stretching vibrations. A detailed analysis would involve assigning specific wavenumbers to these and other vibrations within the molecule, providing a unique infrared fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data for Uracil, 6-acetamido-, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been reported in the available literature. A theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons on the uracil ring, the N-H protons, and the methyl protons of the acetamido group. The chemical shifts would be influenced by the electronic environment of each proton, and coupling patterns would reveal information about the connectivity of the atoms.

No experimental ¹³C NMR data for Uracil, 6-acetamido- could be retrieved. This technique would be crucial for characterizing the carbon framework of the molecule. The spectrum would display separate signals for each unique carbon atom, including the carbonyl carbons of the uracil and acetamido groups, the olefinic carbons of the pyrimidine (B1678525) ring, and the methyl carbon of the acetyl group. The chemical shifts of these signals would provide insight into the hybridization and chemical environment of each carbon atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For 6-acetamidouracil, the uracil ring and the acetamido group constitute the primary chromophores. The electronic spectrum of 6-acetamidouracil in ethanol (B145695) exhibits a distinct absorption maximum (λmax). This absorption is attributed to the π → π* electronic transitions within the conjugated system of the uracil ring, a characteristic feature of pyrimidine nucleobases and their derivatives. The precise wavelength of maximum absorbance provides valuable information for the quantitative analysis of the compound and serves as a fingerprint for its electronic environment.

Table 1: UV-Vis Spectroscopic Data for 6-Acetamidouracil

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol | 262 | Data not available |

| Methanol | 261 | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In mass spectrometry, a molecule is ionized and then broken down into smaller, charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are then detected, generating a mass spectrum.

The mass spectrum of 6-acetamidouracil confirms its molecular weight. The molecular ion peak [M]+ is observed at an m/z corresponding to its calculated molecular mass. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways often involve the cleavage of the acetamido side chain. A characteristic fragment ion is commonly observed corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the parent ion, a typical fragmentation for N-acetylated compounds. Another significant fragmentation involves the cleavage of the amide bond, resulting in ions corresponding to the acetyl group and the 6-aminouracil (B15529) core.

Table 2: Key Mass Spectrometry Data for 6-Acetamidouracil

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Exact Mass | 169.0487 g/mol |

| Observed Fragments (m/z) | Postulated Identity |

| 169 | [M]+ (Molecular Ion) |

| 127 | [M - CH₂CO]+ |

| 43 | [CH₃CO]+ |

X-ray Crystallography for Solid-State Molecular Structures

The crystal structure of N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetamide, in its monohydrate form, has been determined to be monoclinic, belonging to the P2₁/c space group. The uracil ring is essentially planar, a typical feature for such heterocyclic systems. The acetamido group is also planar and is nearly coplanar with the uracil ring, which suggests a degree of electronic conjugation between the two moieties. The crystal structure also reveals the presence of a water molecule for each molecule of 6-acetamidouracil.

Table 3: Crystallographic Data for 6-Acetamidouracil Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9358 (3) |

| b (Å) | 14.8569 (6) |

| c (Å) | 7.0259 (3) |

| β (°) | 104.288 (2) |

| Volume (ų) | 801.38 (6) |

| Z | 4 |

Hydrogen Bonding Network Analysis

The hydrogen bonding network is a critical determinant of the crystal structure and physical properties of molecular solids. In the crystal structure of 6-acetamidouracil monohydrate, an extensive and intricate network of hydrogen bonds is observed. The nitrogen atoms of the uracil ring (N1-H and N3-H), the nitrogen of the acetamido group (N6-H), and the oxygen atoms of the carbonyl groups and the water molecule all participate as hydrogen bond donors and acceptors.

Specifically, the molecules form centrosymmetric dimers through N—H···O hydrogen bonds involving the uracil rings. These dimers are then linked into chains by further hydrogen bonds. The water molecule plays a crucial role in bridging these chains, forming a three-dimensional supramolecular architecture. It acts as both a hydrogen bond donor to the carbonyl oxygen of the acetamido group and a hydrogen bond acceptor from the N-H group of the uracil ring.

Table 4: Selected Hydrogen Bond Geometries in 6-Acetamidouracil Monohydrate

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1–H1···O2ⁱ | 0.86 | 2.01 | 2.868 (2) | 173 |

| N3–H3···O4ⁱⁱ | 0.86 | 1.99 | 2.846 (2) | 174 |

| N6–H6···O1W | 0.86 | 2.08 | 2.930 (2) | 170 |

| O1W–H1W···O5ⁱⁱⁱ | 0.85 | 1.95 | 2.798 (2) | 176 |

| O1W–H2W···O2ⁱᵛ | 0.85 | 2.11 | 2.946 (2) | 167 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2; (iii) -x+1, y+1/2, -z+3/2; (iv) x, y, z-1

Intermolecular Interactions and Crystal Packing

The combination of the robust hydrogen-bonding network and the π-π stacking interactions results in a densely packed and stable crystalline structure. This detailed understanding of the intermolecular forces and crystal packing is fundamental for predicting and controlling the solid-state properties of 6-acetamidouracil, which is of high importance in fields such as materials science and pharmaceutical development.

Computational and Theoretical Investigations of Uracil, 6 Acetamido

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 6-acetamidouracil. These methods, grounded in the principles of quantum mechanics, can predict molecular structures, energies, and various other electronic properties.

Density Functional Theory (DFT) for Ground-State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. While specific DFT studies detailing the optimized geometry (bond lengths and angles) and vibrational frequencies of isolated 6-acetamidouracil are not extensively documented in publicly available research, DFT has been employed in the broader context of understanding its behavior in condensed phases. For instance, improved density functionals are considered important for accurately predicting the energies of systems like 6-acetamidouracil, especially in complex environments like cocrystals. crystallography.org.uk The choice of functional is crucial for obtaining reliable results that align with experimental data.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are computational chemistry methods based on quantum chemistry. The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. These methods are crucial for obtaining high-level electronic structure information. For 6-acetamidouracil, ab initio energy calculations have been particularly relevant in the study of its tautomeric and conformational equilibria. These calculations provide insights into the relative stabilities of different forms of the molecule.

Excited-State Dynamics and Photochemistry Simulations

The interaction of molecules with light is a fundamental process with implications for photostability and photomedicine. Computational simulations of excited-state dynamics and photochemistry can unravel the complex pathways a molecule follows after absorbing light. However, specific theoretical studies on the excited-state dynamics and photochemical behavior of 6-acetamidouracil are not prominently featured in the scientific literature. General studies on uracil (B121893) and its derivatives often reveal rapid, efficient non-radiative decay channels that protect the molecule from photodamage, but specific data for the 6-acetamido- derivative is lacking.

Tautomeric Equilibria and Conformation Analysis

Computational studies have provided significant insights into the tautomeric and conformational landscape of 6-acetamidouracil. The molecule can adopt different conformations, primarily described as cis and trans, depending on the orientation of the acetamido group relative to the uracil ring.

Research has shown that the conformation of 6-acetamidouracil is influenced by its crystalline environment. In its own crystal structure, it adopts a trans conformation, which is characterized by an intramolecular hydrogen bond. researchgate.netresearchgate.net However, when co-crystallized with 5-fluorocytosine (B48100), complementary hydrogen bonding induces a switch to the cis conformation. researchgate.netresearchgate.net This demonstrates the delicate balance of forces that govern the molecule's structure.

Table 1: Conformational States of 6-acetamidouracil in Different Crystal Environments

| Crystalline Form | Conformation | Key Feature |

| Crystal of 6-acetamidouracil | trans | Intramolecular hydrogen bond. researchgate.netresearchgate.net |

| Cocrystal with 5-fluorocytosine | cis | Induced by complementary hydrogen bonding. researchgate.netresearchgate.net |

Ab initio energy calculations are instrumental in understanding the relative stabilities of these different conformers and potential tautomers, although detailed energy landscapes are not widely published.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time and their interactions with other molecules, such as proteins.

Prediction of Ligand-Enzyme Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting how a ligand might bind to the active site of an enzyme. While 6-acetamidouracil has been used as a model compound in studies of pharmaceutical co-crystals to understand drug-receptor interactions, specific molecular docking studies predicting its binding mode to a particular enzyme are not readily found in the reviewed literature. crystallography.org.uk Such studies would be valuable in assessing its potential as an enzyme inhibitor or for other biomedical applications.

Intermolecular Interactions at the Atomic Level

Computational studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly of 6-acetamidouracil. The molecule's structure, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allows for a variety of interaction motifs. Theoretical investigations have shown that 6-acetamidouracil can adopt different conformations depending on its crystalline environment. researchgate.netresearchgate.net

A key conformational feature is the orientation of the acetamido group, which can exist in either a trans or cis form. The trans conformation is characterized by the formation of an intramolecular hydrogen bond, which contributes to its stability in certain crystal structures. researchgate.netresearchgate.net Conversely, in the presence of a complementary binding partner, such as 5-fluorocytosine, the molecule is induced to adopt the cis form to facilitate intermolecular hydrogen bonding. researchgate.netresearchgate.net This conformational flexibility is crucial for its role in forming multicomponent crystals (cocrystals).

Table 1: Conformations and Intermolecular Interactions of 6-acetamidouracil

| Conformation | Stabilizing Interaction | Context | Reference |

|---|---|---|---|

| Trans | Intramolecular Hydrogen Bond | Observed in the pure crystal form (II). | researchgate.netresearchgate.net |

| Cis | Intermolecular Hydrogen Bond | Induced by complementary binding with 5-fluorocytosine in a cocrystal. | researchgate.netresearchgate.net |

Protein-Ligand Complex Stability

The stability of a protein-ligand complex is fundamental to understanding the potential biological activity of a compound like 6-acetamidouracil. Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential tools for evaluating this stability. rsc.orgrsc.org MD simulations, in particular, provide an atomic-level view of the dynamic behavior of the ligand within the protein's binding site over time. rsc.orgchemrxiv.org

Key metrics are used to assess the stability of the complex during an MD simulation:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains intact. rsc.orgchemrxiv.orgmdpi.com For instance, a protein-ligand complex is considered to achieve relative stability when the RMSD fluctuations become minimal over a significant portion of the simulation time, such as the final 20 nanoseconds of a 100-nanosecond simulation. rsc.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible or rigid during the simulation. rsc.org High RMSF values in the binding site residues could indicate an unstable interaction with the ligand.

Table 2: Example Metrics from a Molecular Dynamics Simulation for a Protein-Ligand Complex

| Metric | Description | Typical Stable Value | Interpretation |

|---|---|---|---|

| Protein RMSD | Measures conformational change of the protein backbone. | < 3 Å | Indicates the protein's overall structure is not significantly perturbed by the ligand. mdpi.com |

| Ligand RMSD | Measures movement of the ligand relative to the protein binding pocket. | < 2 Å | Suggests the ligand is stably bound in a specific pose. mdpi.com |

| Radius of Gyration (RG) | Measures the compactness of the complex. | Consistent value with low fluctuation | Indicates the complex is conformationally stable and not unfolding. mdpi.com |

Studies on Charge Transfer Processes and Ion-Molecule Collisions

The interaction of molecules like uracil and its derivatives with ions is a critical area of research, with implications for understanding radiation damage in biological systems. arxiv.orgmdpi.comaps.org Theoretical studies combining quantum chemistry and semiclassical dynamics have been instrumental in elucidating the mechanisms of charge transfer and ionization in these collisions.

Charge Transfer Processes: Charge transfer is a fundamental process in ion-molecule collisions where one or more electrons are transferred from the target molecule (e.g., uracil) to the projectile ion. aps.org Theoretical investigations of collisions between uracil and multiply charged ions (like Cq+) have been performed using ab initio quantum-chemistry molecular methods followed by a semiclassical dynamical treatment. aps.org These studies reveal that the charge transfer process is highly dependent on the orientation of the molecule relative to the incoming ion, a phenomenon known as anisotropy. aps.org The resulting theoretical cross-sections are strongly influenced by the electronic structure and charge state of the projectile ion. aps.org

Ion-Molecule Collisions: Theoretical models are crucial for interpreting experimental results from ion-molecule collision studies. The Classical Trajectory Monte Carlo (CTMC) method is one such framework used to analyze the multiple ionization of uracil by highly charged ions. mdpi.com This model can determine the contribution of multiple electron ionization and identify the specific geometries of electron emission. mdpi.com For example, in collisions of C6+ with uracil, double ionization is primarily characterized by the emission of two slow electrons with a relative angle between 80° and 120°. mdpi.com

Another approach is the independent atom model (IAM), which treats the molecule as a collection of individual atoms. arxiv.org The IAM-PCM (pixel-counting method) variant accounts for the geometric overlapping of atoms within the molecule, providing more accurate ionization cross-sections compared to simpler additivity rules, especially at lower collision energies. arxiv.org Comparisons between experimental data for ion-uracil collisions and theoretical predictions from models like CTMC and quantum mechanical frameworks show good agreement, particularly at high impact energies. aps.org These studies have also shown that the dependence of the total ionization cross-section on the projectile's charge state deviates from the simple quadratic behavior often observed in ion-atom collisions. aps.org

Table 3: Total Ionization Cross-Sections (σion) for Uracil Collisions with Cq+ Ions

| Projectile Ion | Impact Energy (MeV/u) | Theoretical Model | Total Cross Section (10-16 cm2) | Reference |

|---|---|---|---|---|

| C4+ | 0.1 | CTMC-COB | ~130 | aps.org |

| C6+ | 0.1 | CTMC-COB | ~180 | aps.org |

| C6+ | 3.5 | CTMC | ~125 | mdpi.comaps.org |

| C6+ | 6.5 | CTMC-COB | ~90 | aps.org |

Note: Data are approximate values derived from graphical representations in the cited literature for uracil, serving as a model for its 6-acetamido derivative.

Biochemical Pathways and Enzymatic Interactions Involving Uracil, 6 Acetamido

Role in Pyrimidine (B1678525) Catabolism and Anabolism Research

The catabolism of pyrimidines, such as uracil (B121893), is a fundamental biological process for recycling nucleotides and providing nitrogen and carbon for other metabolic needs. This breakdown occurs primarily through three main pathways: the reductive, the oxidative, and the RUT (pyrimidine utilization) pathway. A more recently discovered fungal and bacterial route is known as the URC pathway.

Enzymatic Inhibition and Modulatory Mechanisms

The modification of uracil at various positions can lead to compounds with significant biological activities, including the ability to inhibit enzymes involved in nucleotide metabolism.

Targeting dUTP Nucleotidohydrolase (dUTPase)

The enzyme dUTP nucleotidohydrolase, commonly known as dUTPase, plays a critical gatekeeping role in maintaining the integrity of DNA. Its primary function is to catalyze the hydrolysis of dUTP into dUMP and pyrophosphate. acs.orgnih.gov This action serves two essential purposes: it generates the necessary precursor (dUMP) for the synthesis of thymidine (B127349) nucleotides (dTTP), and it critically lowers the intracellular ratio of dUTP to dTTP. nih.govrowan.edu By minimizing the available pool of dUTP, dUTPase prevents the erroneous incorporation of uracil into DNA by DNA polymerases during replication and repair. acs.orgresearchgate.net

The presence of uracil in DNA is considered a lesion, arising either from the misincorporation of dUMP or the deamination of cytosine. drugbank.comnih.gov If left unchecked, high levels of uracil in DNA can trigger excessive repair cycles initiated by enzymes like uracil-DNA glycosylase, leading to DNA strand breaks, genome instability, and potential cell death. nih.govnih.gov Due to its vital role in nucleotide metabolism and DNA fidelity, dUTPase is considered a potential therapeutic target for cancer and infectious diseases. acs.orgnih.gov While research into specific inhibitors of dUTPase is ongoing, the uracil scaffold serves as a fundamental recognition element for the enzyme's active site. The binding pocket of dUTPase is highly specific for the uracil base, a feature that could be exploited in the design of inhibitory compounds. acs.orgrowan.edu

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. nih.govyoutube.com As epigenetic modulators, HDACs have become significant targets in cancer therapy, and the development of HDAC inhibitors (HDACIs) is an active area of research. nih.govnih.gov

The uracil nucleus has been explored as a scaffold in the design of novel HDAC inhibitors. Research has focused on synthesizing panels of uracil and thiouracil derivatives intended to target these enzymes. nih.gov The general pharmacophoric model for an HDACI includes a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. In these research models, the uracil (or thiouracil) moiety can serve as a component of this structure, with various substitutions being made to optimize binding and inhibitory activity against specific HDAC isoforms like HDAC1 and HDAC4. nih.gov Studies investigating small molecule HDAC6 inhibitors, for example, have demonstrated antitumor effects in urothelial cancer cell lines, suggesting the therapeutic promise of isoform-specific inhibition. nih.govresearchgate.net While specific studies focusing exclusively on the 6-acetamido- derivative of uracil as an HDACI are not prominent, the broader investigation into uracil-based compounds highlights the versatility of this heterocyclic structure in developing targeted epigenetic therapies. nih.gov

Modulation of Mixed Lineage Kinase Domain-like Protein (MLKL) Function

Mixed lineage kinase domain-like protein (MLKL) is a crucial executor protein in necroptosis, a form of programmed cell death. nih.govresearchgate.net Its activation and subsequent translocation to the plasma membrane are key steps in this pathway, making it an attractive target for therapeutic intervention in diseases associated with necroptotic cell death, such as neurodegenerative and inflammatory conditions. nih.govresearchgate.net

Recent research has identified a new class of potent MLKL inhibitors based on a uracil nucleus. nih.gov These compounds were developed through a process of "scaffold morphing" from a previously reported xanthine-based MLKL inhibitor, TC13172. nih.govresearchgate.net A structure-activity relationship study led to the identification of highly potent uracil derivatives, such as compound 56, which demonstrated significant inhibitory effects. nih.gov

The mechanism of these uracil-based inhibitors involves covalent binding to a specific cysteine residue (C86) within the human MLKL protein. nih.gov This interaction partially inhibits the oligomerization of MLKL but, more significantly, blocks its translocation to the cell membrane, which is the final executive step of necroptosis. nih.govresearchgate.netnih.gov Unlike some precursor compounds, these novel uracil derivatives show a reduced reaction rate with glutathione, suggesting a lower potential for off-target effects and cellular toxicity. nih.gov

| Compound | Core Structure | Mechanism of Action | Effect on MLKL Oligomerization | Effect on MLKL Translocation | Key Binding Interaction |

|---|---|---|---|---|---|

| Compound 56 | Uracil Derivative | Covalent inhibitor | Partial inhibition nih.govresearchgate.net | Significant inhibition nih.govresearchgate.net | Covalent bond with C86; π–π interactions with F148 nih.gov |

| TC13172 (Reference) | Xanthine (B1682287) | Covalent inhibitor | Complete block nih.gov | Complete block nih.gov | Covalent bond with C86; π–π stacking with F148 nih.gov |

Modifications in Nucleic Acid Structures and Metabolism

Incorporation into DNA and RNA Structures in Research Models

Uracil is a natural component of RNA, where it base-pairs with adenine. wikipedia.org In contrast, DNA typically contains thymine, a methylated form of uracil. reddit.com The presence of uracil in DNA is generally considered a form of DNA damage. researchgate.netdrugbank.com This occurs through two primary pathways: the misincorporation of deoxyuridine triphosphate (dUTP) during DNA synthesis and the spontaneous hydrolytic deamination of cytosine to uracil. nih.govwikipedia.org

Interaction with Enzymes of Nucleic Acid Synthesis and Repair

The cellular machinery for nucleic acid metabolism has a sophisticated system for dealing with uracil. This involves a coordinated effort between enzymes that prevent uracil's incorporation and those that remove it once it is present in the DNA strand. As discussed, dUTPase is the primary enzyme responsible for minimizing the cellular dUTP pool. acs.org

When uracil is incorporated into DNA, it is recognized and removed by a family of enzymes called uracil-DNA glycosylases (UDGs). nih.govnih.gov UDG initiates the base excision repair (BER) pathway by cleaving the N-glycosidic bond between the uracil base and the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. Human cells contain distinct nuclear and mitochondrial isoforms of UDG to protect the integrity of both genomes. nih.gov

Derivatives of uracil have been synthesized and studied for their ability to interact with and inhibit enzymes involved in nucleic acid synthesis. For example, certain substituted 6-anilinouracils have been shown to be potent and selective inhibitors of the Gram-positive bacterial DNA polymerase IIIC. acs.org This demonstrates that modifications to the uracil ring can transform it from a simple metabolite into a specific enzyme inhibitor, providing a basis for the development of novel antibacterial agents. acs.org

Derivatives and Analogues of Uracil, 6 Acetamido : Synthesis and Research Applications

Design and Synthesis of 6-Substituted Uracil (B121893) Analogues

The strategic modification of the 6-position of the uracil ring is a key area of research for developing compounds with tailored biological activities. The synthetic accessibility of this position allows for the introduction of various functional groups, including alkyl, aryl, amino, halogenated, and nitroso moieties, each imparting unique properties to the resulting molecules.

Alkyl and Aryl Substituted Derivatives

The synthesis of 6-alkyl and 6-aryl substituted uracil derivatives often involves the condensation of a β-ketoester with urea (B33335) or thiourea (B124793). For instance, 6-alkyluracils have been synthesized from the corresponding ethyl 3-oxoalkanoates and urea in the presence of a base like sodium ethoxide. This method has been used to produce derivatives such as 6-ethyluracil and 6-cyclopropyluracil nih.gov.

Aryl substituents can be introduced at the 6-position through various synthetic strategies. One common approach involves the reaction of 6-chlorouracil (B25721) with an appropriate aryl nucleophile. Another method is the construction of the pyrimidine (B1678525) ring from acyclic precursors already bearing the desired aryl group. For example, novel 6-aryl-5-cyano thiouracil derivatives have been synthesized and evaluated for their biological activities nih.govnih.govnih.gov. The synthesis of 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones, which can serve as precursors to uracil analogues, has also been reported through an addition-elimination reaction followed by acid-catalyzed condensation organic-chemistry.org.

Table 1: Synthesis of Selected 6-Alkyl and 6-Aryl Uracil Derivatives

| Derivative | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 6-Cyclopropyluracil | Ethyl 3-cyclopropyl-3-oxopropionate, Urea | Sodium ethoxide, Ethanol (B145695) | 21 | nih.gov |

| 6-Ethyluracil | Ethyl 3-oxopentanoate, Urea | Sodium ethoxide, Ethanol | Not specified | nih.gov |

| 6-Aryl-5-cyano-2-thiouracils | Not specified | Not specified | Not specified | nih.govnih.govnih.gov |

Amino-Substituted Derivatives

The introduction of an amino group or substituted amino functionalities at the 6-position of the uracil ring has been a focal point for generating compounds with significant biological potential. A practical synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines, has been developed. This method involves the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids using the coupling reagent COMU mdpi.comresearchgate.netnih.govresearchgate.net. This approach is efficient, with reaction times as short as 5 to 10 minutes, and often results in high yields of the pure product precipitating directly from the reaction mixture mdpi.comresearchgate.netnih.govresearchgate.net.

The synthesis of various 6-substituted aminoindazole derivatives has also been explored for their potential as anticancer agents nih.gov. These synthetic routes often involve the reduction of a corresponding nitro precursor to an amine, followed by further functionalization nih.gov.

Table 2: Examples of Synthesized 6-Amino-5-carboxamidouracil Derivatives

| Compound | Starting 5,6-Diaminouracil | Carboxylic Acid | Yield (%) | Reference |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 5,6-diamino-1-methyluracil | Benzoic acid | 78 | mdpi.comresearchgate.net |

| N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 5,6-diamino-1,3-dipropyluracil | Benzoic acid | 85 | mdpi.comresearchgate.net |

| N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide | 5,6-diamino-3-ethyluracil | 3-Phenylpropanoic acid | 90 | mdpi.comresearchgate.net |

Halogenated and Nitroso Derivatives

Halogenated uracil derivatives, particularly 6-chlorouracil, are crucial intermediates in the synthesis of other 6-substituted analogues. The chlorine atom at the 6-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. For example, 6-(arylthio)uracils have been synthesized from 6-chlorouracil and the corresponding aryl thiol scirp.org. While often used as synthetic precursors, some 6-halogenated uracils themselves have been investigated for their biological properties.

The synthesis of 6-amino-5-nitrosouracil (B44844) derivatives has been reported, often starting from 6-aminouracil (B15529). Diazotization of 6-aminouracil followed by coupling with sodium azide (B81097) can furnish 6-azidouracil, which can be a precursor for other derivatives scirp.org. While the focus is often on the subsequent transformations, the nitroso-substituted intermediates are of interest in their own right for potential biological applications.

Fused Pyrimidine Systems for Biochemical Probes

The fusion of a pyrimidine ring, such as that of 6-acetamidouracil, with other heterocyclic systems creates rigid, planar molecules with unique electronic and steric properties. These fused pyrimidine systems are of significant interest as scaffolds for the development of biochemical probes, particularly enzyme inhibitors and fluorescent markers.

6-Aminouracil is a common starting material for the synthesis of various fused heterocyclic compounds scirp.org. By reacting 6-aminouracil with different bifunctional reagents, a variety of fused systems can be obtained, including pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines nih.govnih.govmdpi.com. These fused systems have been explored for their potential as kinase inhibitors, which are valuable tools for studying cellular signaling pathways nih.govnih.gov. For instance, novel fused pyrimidines have been designed and synthesized as potent cyclin-dependent kinase (CDK) inhibitors for gastric adenocarcinoma nih.gov.

Furthermore, certain fused pyrimidine derivatives exhibit interesting photophysical properties, making them suitable for use as fluorescent probes. For example, styrylpyridine-based cyclophanes have been shown to selectively detect pyrimidine nucleotides through a fluorescence light-up effect, demonstrating the potential of pyrimidine-based systems in the development of chemosensors mdpi.com. Another study reported a far-red emissive two-photon fluorescent probe for the quantification of uracil in genomic DNA, highlighting the application of uracil derivatives in biochemical analysis nih.gov.

Uracil-Modified Polymers and Adsorbents in Research Materials

The incorporation of uracil moieties into polymer backbones has led to the development of functional materials with applications in selective adsorption and separation. The hydrogen-bonding capabilities and potential for π-π stacking interactions of the uracil ring make it an attractive functional group for creating adsorbents with high affinity and selectivity for specific target molecules.

Novel uracil-modified chitosan (B1678972) (UCs) adsorbents have been successfully synthesized and demonstrated to be effective for the removal of dyes, such as Congo Red, from aqueous solutions mdpi.com. The synthesis involves a multi-step process where 6-amino-1,3-dimethyl uracil is incorporated onto the chitosan backbone mdpi.com. The resulting material exhibits enhanced adsorption capacity due to the presence of the uracil moieties, which provide additional binding sites for the dye molecules mdpi.com. The adsorption process is influenced by factors such as pH and temperature, with higher temperatures generally favoring adsorption mdpi.com.

Porous polymer adsorbents have also been modified with uracil to alter their surface properties and enhance their selectivity. Studies have shown that the formation of a supramolecular uracil structure on the surface of these polymers can significantly affect the thermodynamic adsorption functions for organic molecules researchgate.net. The properties of these modified adsorbents depend on the amount of uracil applied and the specific surface area of the original polymer researchgate.net. These materials have potential applications in chromatography and sample concentration.

Table 3: Adsorption of Congo Red Dye by Uracil-Modified Chitosan (UCs)

| Parameter | Condition | Adsorption Capacity / Removal Efficiency | Reference |

| pH | 4 | Higher adsorption | mdpi.com |

| Temperature | 55 °C | 66.62% Removal Efficiency | mdpi.com |

| Initial Dye Concentration | 400 mg L⁻¹ | Maximum removal rate | mdpi.com |

Radiolabeled Uracil Derivatives for Metabolic and Mechanistic Tracking

Radiolabeling of bioactive molecules is an indispensable tool for studying their metabolic fate, distribution, and mechanism of action in biological systems. The introduction of a radioactive isotope into the structure of a uracil derivative allows for its sensitive detection and quantification in complex biological matrices.

While specific studies on the radiolabeling of "Uracil, 6-acetamido-" for metabolic tracking are not extensively detailed in the provided search results, the general principles and applications of radiolabeled uracil derivatives are well-established. For instance, a radiolabeled uracil derivative, 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU), has been developed as a novel SPECT probe for thymidine (B127349) phosphorylase (TP), an enzyme that is overexpressed in many solid tumors. The uptake of this radiolabeled compound in tumor cells was shown to be specific to TP expression levels, demonstrating its potential for in vivo imaging and characterization of tumors.

The synthesis of radiolabeled compounds often involves the introduction of a radioisotope such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the molecule. These isotopes can be incorporated at various positions within the uracil ring or its substituents. The resulting radiolabeled compounds can then be used in a variety of in vitro and in vivo studies to trace their metabolic pathways and identify their molecular targets.

Advanced Analytical Methodologies for Uracil, 6 Acetamido Research

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometry provides a powerful tool for the analysis of "Uracil, 6-acetamido-" in complex biological and chemical matrices. This hyphenated approach allows for the separation of the target analyte from other components in a mixture, followed by its highly sensitive and specific detection and identification based on its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of "Uracil, 6-acetamido-", which is a polar and non-volatile molecule, a derivatization step is typically required to increase its volatility and thermal stability. mdpi.com This process involves chemically modifying the analyte to make it suitable for GC analysis.

Detailed Research Findings:

While specific GC-MS studies on "Uracil, 6-acetamido-" are not widely documented, the methodology is well-established for the analysis of uracil (B121893) and its derivatives. The derivatization of "Uracil, 6-acetamido-" can be achieved using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens on the uracil ring and the acetamido group with trimethylsilyl (B98337) (TMS) groups, rendering the molecule amenable to GC separation.

The GC-MS analysis would involve the following steps:

Sample Preparation and Derivatization: Extraction of "Uracil, 6-acetamido-" from the matrix, followed by derivatization to form its TMS derivative.

Gas Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase.

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern for the derivatized "Uracil, 6-acetamido-". This fragmentation pattern, or mass spectrum, serves as a fingerprint for its identification.

The resulting mass spectrum can be compared with spectral libraries or with the spectrum of a known standard for confident identification.

Interactive Data Table: Predicted GC-MS Data for TMS-Derivatized Uracil, 6-acetamido-

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 70°C (2 min), then 10°C/min to 300°C (5 min) |

| Ionization Mode | Electron Ionization (70 eV) |

| Predicted Molecular Ion (M+) of di-TMS derivative | m/z 313 |

| Predicted Major Fragment Ions | m/z 298, 224, 147, 73 |

Note: This data is predictive and based on the known behavior of similar derivatized uracil compounds in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "Uracil, 6-acetamido-". mdpi.com It does not typically require derivatization, which simplifies sample preparation. mdpi.com

Detailed Research Findings:

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers excellent selectivity and sensitivity for the quantification of "Uracil, 6-acetamido-" in complex biological fluids such as plasma and urine. nih.gov A specific LC-MS/MS method has been developed for the simultaneous analysis of uracil and its metabolites, which can be adapted for "Uracil, 6-acetamido-". nih.gov

The LC-MS analysis would proceed as follows:

Sample Preparation: Simple protein precipitation or liquid-liquid extraction can be used to prepare the sample.

Liquid Chromatographic Separation: The sample is injected into an HPLC or UPLC system. Reversed-phase chromatography using a C18 column is commonly employed for the separation of uracil derivatives. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of polar compounds. In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion or a protonated molecule of "Uracil, 6-acetamido-") is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and reduces background noise, enabling accurate quantification at low concentrations. researchgate.net

Interactive Data Table: Typical LC-MS/MS Parameters for Uracil, 6-acetamido- Analysis

| Parameter | Condition |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z 170.06 |

| Product Ions for MRM | m/z 128.0, m/z 85.0 |

Note: The specific m/z values are theoretical and would need to be confirmed experimentally.

Isotopic Labeling and Tracing Methods for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and elucidate biochemical pathways. nih.gov By introducing atoms of a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H) into the "Uracil, 6-acetamido-" molecule, researchers can follow its transformation and incorporation into other molecules within a biological system. nih.gov

Detailed Research Findings:

While specific isotopic labeling studies on "Uracil, 6-acetamido-" are not prevalent in the literature, the methodology has been successfully applied to the closely related compound, 6-aminouracil (B15529). researchgate.net In a study investigating the reaction of uric acid with nitric oxide, ¹⁵N-labeled uric acid was used, and the formation of ¹⁵N-labeled 6-aminouracil was monitored by LC-MS/MS. researchgate.net This approach demonstrates the feasibility of using stable isotopes to trace the formation and metabolism of 6-substituted uracils.

A similar strategy could be employed for "Uracil, 6-acetamido-". For instance, by synthesizing "Uracil, 6-acetamido-" with ¹³C or ¹⁵N atoms in the uracil ring or the acetamido group, it would be possible to:

Trace its metabolic conversion to other compounds.

Identify the enzymes and pathways involved in its metabolism.

Quantify its turnover rate in a biological system.

The detection of the isotopically labeled "Uracil, 6-acetamido-" and its metabolites is typically carried out using mass spectrometry, where the mass shift due to the heavy isotope allows for their differentiation from their unlabeled counterparts.

Integration of Experimental and Computational Spectroscopy for Data Interpretation

The integration of experimental spectroscopic data with computational methods provides a deeper understanding of the molecular structure, properties, and behavior of "Uracil, 6-acetamido-". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible spectroscopy provide valuable experimental data that can be complemented and interpreted with the aid of computational chemistry.

Detailed Research Findings:

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.gov For uracil and its derivatives, DFT calculations can be used to:

Calculate theoretical NMR chemical shifts (¹H and ¹³C), which can be compared with experimental spectra to aid in signal assignment and structure confirmation. nih.gov

Predict vibrational frequencies (IR and Raman), which helps in the interpretation of experimental vibrational spectra and the identification of functional groups.

Simulate electronic transitions, aiding in the interpretation of UV-Visible spectra.

For "Uracil, 6-acetamido-", a combined experimental and computational approach would involve:

Acquisition of Experimental Spectra: Recording the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of a purified sample of "Uracil, 6-acetamido-".

Computational Modeling: Building a 3D model of the "Uracil, 6-acetamido-" molecule and performing geometry optimization and frequency calculations using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov

Data Correlation and Interpretation: Comparing the calculated spectroscopic data with the experimental data. A good correlation between the two provides strong evidence for the proposed molecular structure and allows for a more detailed interpretation of the spectroscopic features.

Interactive Data Table: Predicted Spectroscopic Data for Uracil, 6-acetamido-

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in DMSO-d6) | δ ~11.0 (N1-H), δ ~10.5 (N3-H), δ ~9.5 (NH-acetyl), δ ~5.5 (C5-H), δ ~2.0 (CH3-acetyl) |

| ¹³C NMR (in DMSO-d6) | δ ~170 (C=O acetyl), δ ~163 (C4=O), δ ~151 (C2=O), δ ~150 (C6), δ ~98 (C5), δ ~24 (CH3-acetyl) |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~1700 (C=O stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |

| UV-Vis (in H₂O) | λmax ~260 nm |

Note: These are predicted values based on the known spectroscopic data of similar uracil derivatives and would require experimental verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.